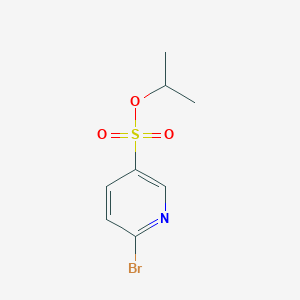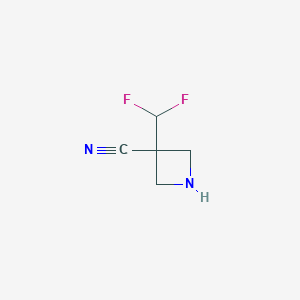
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that belongs to the class of isoindolinone derivatives
Métodos De Preparación
The synthesis of 2-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of potassium phthalimide with bromo diethyl malonate, followed by hydrolysis and decarboxylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can be compared with other isoindolinone derivatives, such as:
- 2-(1,3-Dioxoisoindolin-2-yl)malonic acid diethyl ester
- 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13NO6 |
|---|---|
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
2-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO6/c1-6(13(17)18)14-11(15)7-4-5-8(19-2)10(20-3)9(7)12(14)16/h4-6H,1-3H3,(H,17,18) |
Clave InChI |
RHUSESQJGJEXRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)

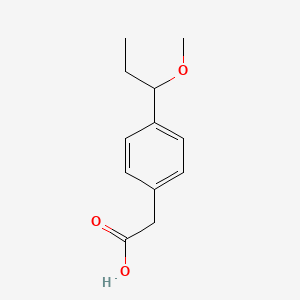

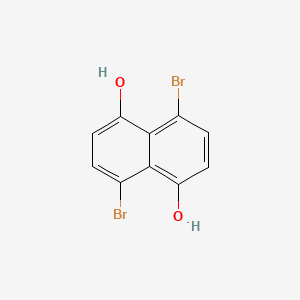
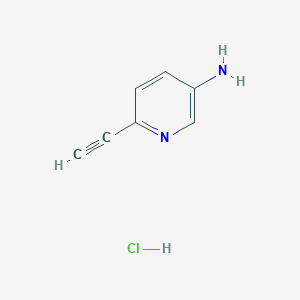
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)

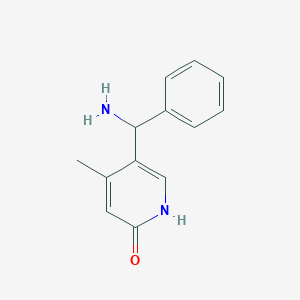
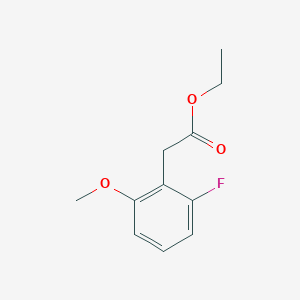
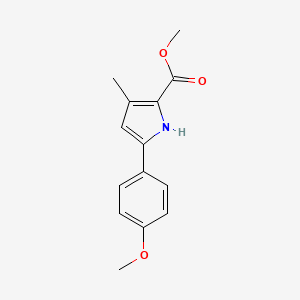
![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
